Ethyl alpha,alpha-difluoropentenoate
Description
Ethyl alpha,alpha-difluoropentenoate (EADFP) is a fluorinated ester with the molecular formula C₇H₁₀F₂O₂. Its structure features a pentenoate backbone substituted with two fluorine atoms at the alpha position of the carbonyl group. The compound is characterized by its high electronegativity at the alpha carbon due to fluorine substitution, which significantly influences its reactivity, stability, and physicochemical properties. EADFP is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, where fluorination enhances metabolic stability and bioavailability. Its synthesis typically involves halogenation of ethyl pentenoate precursors or via condensation reactions using fluorinated reagents.
Properties
Molecular Formula |
C7H10F2O2 |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
ethyl 2,2-difluoropent-3-enoate |
InChI |
InChI=1S/C7H10F2O2/c1-3-5-7(8,9)6(10)11-4-2/h3,5H,4H2,1-2H3 |
InChI Key |
CICASEUXYYNYQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=CC)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
EADFP belongs to a family of alpha-fluorinated esters, which share structural motifs but differ in fluorine substitution patterns, chain length, and functional groups. Below is a comparative analysis of EADFP with three related compounds: ethyl pentenoate, ethyl alpha-fluoropentenoate, and ethyl palmitate.
Table 1: Physicochemical and Reactivity Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Solubility in Water (mg/L) | Reactivity toward Hydrolysis |
|---|---|---|---|---|---|---|
| Ethyl pentenoate | C₇H₁₂O₂ | 128.17 | 142–145 | 1.89 | 1,200 | Moderate (base-catalyzed) |
| Ethyl alpha-fluoropentenoate | C₇H₁₁FO₂ | 146.16 | 155–158 | 1.72 | 850 | High (acid-sensitive) |
| Ethyl alpha,alpha-difluoropentenoate | C₇H₁₀F₂O₂ | 164.15 | 162–165 | 1.55 | 500 | Low (steric hindrance) |
| Ethyl palmitate | C₁₈H₃₆O₂ | 284.48 | 185–190 | 7.24 | <1 | Very Low (long alkyl chain) |
Key Findings:
Fluorination Effects: The introduction of fluorine atoms at the alpha position reduces hydrophobicity (lower LogP) compared to non-fluorinated ethyl pentenoate, enhancing solubility in polar solvents. The electron-withdrawing effect of fluorine increases the electrophilicity of the carbonyl group, making EADFP more reactive toward nucleophilic attack than ethyl palmitate, a saturated long-chain ester with negligible reactivity .
Thermal Stability: EADFP exhibits higher thermal stability (boiling point 162–165°C) than mono-fluorinated analogs due to stronger C-F bonds and reduced steric strain.
Biological Interactions: Fluorinated esters like EADFP are less volatile than ethyl palmitate, a pheromone component in insects.
Synthetic Utility: Unlike ethyl pentenoate, EADFP’s difluoro substitution resists base-catalyzed hydrolysis, making it preferable for reactions requiring ester stability under basic conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
